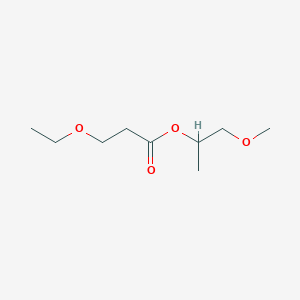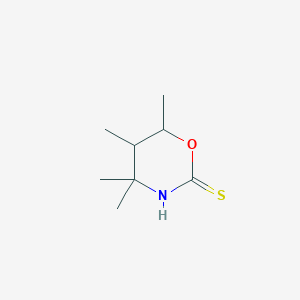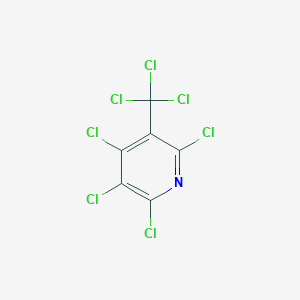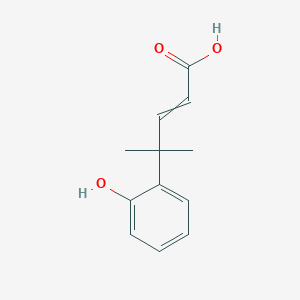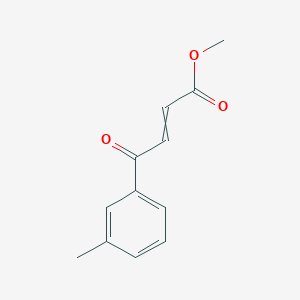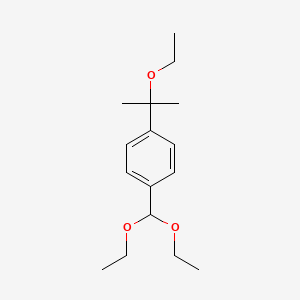
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is an organic compound with a complex structure that includes both diethoxymethyl and ethoxypropan-2-yl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes
Comparaison Avec Des Composés Similaires
- 1-(Diethoxymethyl)-4-(2-methoxypropan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxybutan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxyethan-2-yl)benzene
Uniqueness: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both diethoxymethyl and ethoxypropan-2-yl groups on the benzene ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.
Propriétés
Numéro CAS |
116473-60-0 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-(diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3/c1-6-17-15(18-7-2)13-9-11-14(12-10-13)16(4,5)19-8-3/h9-12,15H,6-8H2,1-5H3 |
Clé InChI |
OSQUVVBXUNCOAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)C(C)(C)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
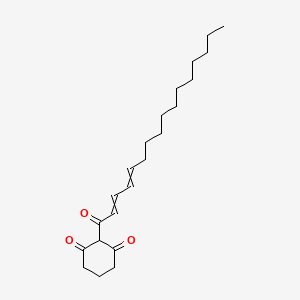
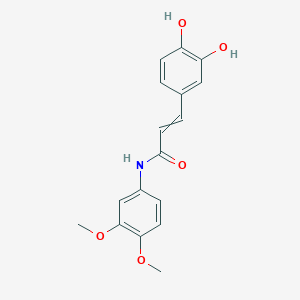
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
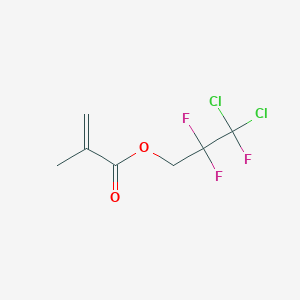
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)


